Cas no 2097948-12-2 (9-Methoxy-6-oxa-2-azaspiro[4.5]decane)

9-Methoxy-6-oxa-2-azaspiro[4.5]decane is a spirocyclic compound featuring a unique structural framework combining oxygen and nitrogen heteroatoms within a bicyclic system. Its methoxy group enhances solubility and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The spirocyclic core contributes to conformational rigidity, which can improve binding affinity in drug design. This compound is particularly valuable for constructing complex molecular architectures, such as bioactive alkaloids or chiral catalysts. Its stability under various reaction conditions further underscores its utility in multi-step synthetic routes. Researchers may employ it in the development of novel therapeutics or as a scaffold for probing structure-activity relationships.
9-Methoxy-6-oxa-2-azaspiro[4.5]decane structure
2097948-12-2 structure
Product name:9-Methoxy-6-oxa-2-azaspiro[4.5]decane
CAS No:2097948-12-2
MF:C9H17NO2
MW:171.23678278923
CID:5721287
PubChem ID:121203806

9-Methoxy-6-oxa-2-azaspiro[4.5]decane Chemical and Physical Properties

Names and Identifiers

    • AKOS026712058
    • F1907-7715
    • 2097948-12-2
    • 9-methoxy-6-oxa-2-azaspiro[4.5]decane
    • 6-Oxa-2-azaspiro[4.5]decane, 9-methoxy-
    • 9-Methoxy-6-oxa-2-azaspiro[4.5]decane
    • Inchi: 1S/C9H17NO2/c1-11-8-2-5-12-9(6-8)3-4-10-7-9/h8,10H,2-7H2,1H3
    • InChI Key: CSLHKJHODQRYOL-UHFFFAOYSA-N
    • SMILES: O1CCC(CC21CNCC2)OC

Computed Properties

  • Exact Mass: 171.125928785g/mol
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.5Ų
  • XLogP3: 0.1

Experimental Properties

  • Density: 1.06±0.1 g/cm3(Predicted)
  • Boiling Point: 259.8±40.0 °C(Predicted)
  • pka: 9.17±0.40(Predicted)

9-Methoxy-6-oxa-2-azaspiro[4.5]decane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M283286-500mg
9-Methoxy-6-oxa-2-azaspiro[4.5]decane
2097948-12-2
500mg
$ 410.00 2022-06-04
TRC
M283286-1g
9-Methoxy-6-oxa-2-azaspiro[4.5]decane
2097948-12-2
1g
$ 635.00 2022-06-04
Life Chemicals
F1907-7715-2.5g
9-methoxy-6-oxa-2-azaspiro[4.5]decane
2097948-12-2 95%+
2.5g
$878.0 2023-09-07
Life Chemicals
F1907-7715-0.5g
9-methoxy-6-oxa-2-azaspiro[4.5]decane
2097948-12-2 95%+
0.5g
$417.0 2023-09-07
Life Chemicals
F1907-7715-1g
9-methoxy-6-oxa-2-azaspiro[4.5]decane
2097948-12-2 95%+
1g
$439.0 2023-09-07
Life Chemicals
F1907-7715-0.25g
9-methoxy-6-oxa-2-azaspiro[4.5]decane
2097948-12-2 95%+
0.25g
$396.0 2023-09-07
Life Chemicals
F1907-7715-5g
9-methoxy-6-oxa-2-azaspiro[4.5]decane
2097948-12-2 95%+
5g
$1317.0 2023-09-07
TRC
M283286-100mg
9-Methoxy-6-oxa-2-azaspiro[4.5]decane
2097948-12-2
100mg
$ 115.00 2022-06-04
Life Chemicals
F1907-7715-10g
9-methoxy-6-oxa-2-azaspiro[4.5]decane
2097948-12-2 95%+
10g
$1844.0 2023-09-07

Additional information on 9-Methoxy-6-oxa-2-azaspiro[4.5]decane

Comprehensive Overview of 9-Methoxy-6-oxa-2-azaspiro[4.5]decane (CAS No. 2097948-12-2): Properties, Applications, and Research Insights

9-Methoxy-6-oxa-2-azaspiro[4.5]decane (CAS No. 2097948-12-2) is a structurally unique spirocyclic compound that has garnered significant attention in pharmaceutical and organic chemistry research. This molecule features a methoxy group and a spiro[4.5]decane core, which contribute to its potential as a versatile building block for drug discovery. The compound's heterocyclic framework and oxygen-nitrogen motifs make it particularly valuable for designing bioactive molecules targeting neurological and metabolic disorders, aligning with current trends in precision medicine and small-molecule therapeutics.

In recent years, the demand for spirocyclic compounds like 9-Methoxy-6-oxa-2-azaspiro[4.5]decane has surged due to their ability to mimic three-dimensional protein structures, a key focus in fragment-based drug design. Researchers are actively exploring its applications in CNS drug development, given its potential to cross the blood-brain barrier—a hot topic in neurodegenerative disease research. The compound's CAS No. 2097948-12-2 is frequently searched in databases like SciFinder and Reaxys, reflecting its growing relevance in medicinal chemistry.

The synthesis of 9-Methoxy-6-oxa-2-azaspiro[4.5]decane typically involves multi-step organic reactions, including ring-closing methodologies and catalytic oxidation. Its stereochemistry and conformational rigidity are critical parameters for optimizing drug-target interactions, a subject widely discussed in computational chemistry forums. Notably, the compound's logP and hydrogen-bonding capacity make it a candidate for orally bioavailable drugs, addressing the pharmaceutical industry's push for non-invasive therapies.

From a commercial perspective, CAS No. 2097948-12-2 is often listed by specialty chemical suppliers as a high-purity reference standard. Its stability under physiological conditions and compatibility with high-throughput screening platforms have made it a staple in preclinical research. Discussions on platforms like LinkedIn and ResearchGate highlight its utility in kinase inhibitor studies, resonating with the rise of targeted cancer therapies.

Environmental and safety profiles of 9-Methoxy-6-oxa-2-azaspiro[4.5]decane are also under scrutiny, coinciding with the global emphasis on green chemistry. Recent publications explore its biodegradability and structure-activity relationships (SAR), addressing FAQs about sustainable drug development. As AI-driven molecular modeling advances, this compound's pharmacophore features are being leveraged to predict novel therapeutic indications—a trend dominating biotech innovation conversations.

In summary, 9-Methoxy-6-oxa-2-azaspiro[4.5]decane (CAS No. 2097948-12-2) exemplifies the intersection of cutting-edge chemistry and translational research. Its adaptability to drug-likeness algorithms and relevance to personalized medicine ensure its continued prominence in scientific literature and patent filings. For laboratories and institutions focused on next-generation therapeutics, this compound remains a high-value chemical entity worth monitoring.

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